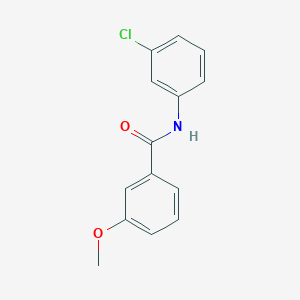
N-(3-chlorophenyl)-3-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chlorophenyl)-3-methoxybenzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide core substituted with a 3-chlorophenyl group and a 3-methoxy group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chlorophenyl)-3-methoxybenzamide typically involves the reaction of 3-chlorobenzoic acid with 3-methoxyaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The resulting product is then purified using column chromatography to obtain the desired compound.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes using larger quantities of reactants, employing continuous flow reactors for better control of reaction parameters, and utilizing automated purification systems to enhance yield and purity.
化学反応の分析
Types of Reactions: N-(3-chlorophenyl)-3-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Reagents like sodium methoxide (NaOMe) or sodium hydride (NaH) in an appropriate solvent.
Major Products Formed:
Oxidation: Formation of 3-chlorobenzoic acid or 3-chlorobenzaldehyde.
Reduction: Formation of 3-chloroaniline.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
科学的研究の応用
Anticancer Activity
Research has indicated that N-(3-chlorophenyl)-3-methoxybenzamide may possess anticancer properties. A study highlighted its efficacy in inhibiting cancer cell proliferation through specific pathways, suggesting potential as a lead compound in cancer drug development. The compound's structural features allow it to interact with cellular targets involved in tumor growth regulation.
Antimicrobial Properties
The compound has also been evaluated for antimicrobial activity. Preliminary studies suggest that it exhibits inhibitory effects against certain bacterial strains, making it a candidate for further development as an antimicrobial agent. Its mechanism of action is believed to involve disruption of bacterial cell wall synthesis.
Organic Synthesis Intermediate
This compound serves as a valuable intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical transformations allows chemists to utilize it in the preparation of derivatives with enhanced biological activity or novel properties.
Synthesis of Carbamates
One notable application is in the synthesis of carbamates, where this compound can be converted into various carbamate derivatives. These derivatives are essential in the production of herbicides, pesticides, and other agrochemicals, demonstrating the compound's utility in agricultural chemistry .
Herbicide Development
The compound has been explored for its potential use as a herbicide. Studies have shown that derivatives of this compound can exhibit herbicidal activity comparable to established herbicides. This application is particularly relevant given the increasing need for effective agricultural chemicals that minimize environmental impact.
Case Study 1: Anticancer Activity
A recent study evaluated the anticancer properties of this compound against breast cancer cell lines. The results indicated a significant reduction in cell viability at specific concentrations, supporting its potential as a therapeutic agent .
Case Study 2: Antimicrobial Efficacy
Another research project focused on the antimicrobial effects of the compound against Gram-positive and Gram-negative bacteria. The findings revealed that this compound inhibited bacterial growth effectively, particularly against Staphylococcus aureus .
Summary Table of Applications
作用機序
The mechanism of action of N-(3-chlorophenyl)-3-methoxybenzamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
類似化合物との比較
- Benzamide, N-(3-chlorophenyl)-3-fluoro-
- Benzamide, N-(3-chlorophenyl)-3-bromo-
- Benzamide, N-(3-chlorophenyl)-3-nitro-
Comparison:
- Benzamide, N-(3-chlorophenyl)-3-fluoro- has a fluorine atom instead of a methoxy group, which can influence its reactivity and biological activity.
- Benzamide, N-(3-chlorophenyl)-3-bromo- contains a bromine atom, making it more reactive in substitution reactions compared to the methoxy derivative.
- Benzamide, N-(3-chlorophenyl)-3-nitro- has a nitro group, which can be reduced to an amine, providing different chemical and biological properties.
Uniqueness: The presence of the methoxy group in N-(3-chlorophenyl)-3-methoxybenzamide imparts unique electronic and steric properties, making it distinct from its analogs. This can affect its solubility, reactivity, and interaction with biological targets.
特性
CAS番号 |
91612-04-3 |
|---|---|
分子式 |
C14H12ClNO2 |
分子量 |
261.7 g/mol |
IUPAC名 |
N-(3-chlorophenyl)-3-methoxybenzamide |
InChI |
InChI=1S/C14H12ClNO2/c1-18-13-7-2-4-10(8-13)14(17)16-12-6-3-5-11(15)9-12/h2-9H,1H3,(H,16,17) |
InChIキー |
ZJTFEWWZCZJCIL-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)C(=O)NC2=CC(=CC=C2)Cl |
正規SMILES |
COC1=CC=CC(=C1)C(=O)NC2=CC(=CC=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















